tert-Butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate
Overview
Description
“tert-Butyl ((2-phenyl-5-pivalamido-3-pivaloyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)methyl)carbamate” is a chemical compound with the molecular formula C24H36N4O4S . It has a molecular weight of 476.64 . This compound is used in various research and development applications .
Molecular Structure Analysis
The molecular structure analysis of this compound involves techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques help in understanding the structure and properties of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties such as boiling point and storage conditions of this compound are not explicitly mentioned in the available resources .Scientific Research Applications
Organic Luminescent Materials
Research by Rybakiewicz et al. (2020) explored the use of compounds similar to tert-Butyl carbamate in the creation of organic luminophores. Specifically, they studied compounds where tert-butyl groups were introduced to the carbazole ring, enhancing electron-donating properties. These compounds showed promising potential in light-emitting diodes due to their high photoluminescence quantum yield and favorable electron affinity (Rybakiewicz et al., 2020).
Fungicidal Activity
Mao et al. (2012) synthesized a series of compounds including tert-butyl derivatives with thiadiazole and found that they exhibited moderate to good fungicidal activities against various pathogens, such as Fusarium oxysporum (Mao et al., 2012).
Herbicidal Selectivity
Lee and Ishizuka (1976) studied the herbicidal activities of thiadiazolylurea derivatives, including 1,1-Dimethyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea. Their research indicated a strong herbicidal effect and selectivity between different plant species, emphasizing the compound's potential in agricultural applications (Lee & Ishizuka, 1976).
Antiproliferative Activity in Cancer Research
Liang et al. (2016) investigated thiadiazole peptidomimetic derivatives for their antiproliferative activities against various cancer cell lines. They found that some derivatives, including those with tert-butyl components, showed good antiproliferative activities, especially against chronic myelogenous leukemia and prostatic cancer cells (Liang et al., 2016).
Antimicrobial Activity
Ghoneim and Mohamed (2013) explored the antimicrobial activity of derivatives from tert-butyl carbazate, including oxadiazoles and triazoles. They found that these compounds exhibited significant antimicrobial properties, indicating their potential use in fighting bacterial and fungal infections (Ghoneim & Mohamed, 2013).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[[3-(2,2-dimethylpropanoyl)-5-(2,2-dimethylpropanoylamino)-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O4S/c1-21(2,3)17(29)26-19-27-28(18(30)22(4,5)6)24(33-19,16-13-11-10-12-14-16)15-25-20(31)32-23(7,8)9/h10-14H,15H2,1-9H3,(H,25,31)(H,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRUSPJJCNJSEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN(C(S1)(CNC(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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